N6-methylquinoxaline-5,6-diamine N6-methylquinoxaline-5,6-diamine
Brand Name: Vulcanchem
CAS No.: 888037-23-8
VCID: VC0014944
InChI: InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
SMILES: CNC1=C(C2=NC=CN=C2C=C1)N
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol

N6-methylquinoxaline-5,6-diamine

CAS No.: 888037-23-8

VCID: VC0014944

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

N6-methylquinoxaline-5,6-diamine - 888037-23-8

Description

N6-methylquinoxaline-5,6-diamine is a chemical compound derived from quinoxaline, featuring a methyl group attached to a nitrogen atom and a diamine group . Quinoxaline, also known as benzopyrazine, is a heterocyclic compound consisting of a benzene ring fused to a pyrazine ring . The compound N6,7-Dimethylquinoline-5,6-diamine is a similar chemical compound .

Quinoxalines and their derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . For example, quinoxaline derivatives have been investigated for their potential as antibacterial, antiviral, and anticancer agents . The presence of both the methyl and diamine groups on the quinoxaline core in N6-methylquinoxaline-5,6-diamine could potentially modify its chemical and biological properties, making it relevant for specific applications .

Another related compound is 5,6-Quinoxalinediamine, which shares the quinoxaline core and diamine substituents but lacks the methyl group . The subtle differences in structure between these compounds can lead to significant variations in their interactions with biological systems . Further research and analysis of N6-methylquinoxaline-5,6-diamine would be necessary to fully understand its properties and potential applications .

CAS No. 888037-23-8
Product Name N6-methylquinoxaline-5,6-diamine
Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
IUPAC Name 6-N-methylquinoxaline-5,6-diamine
Standard InChI InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
Standard InChIKey ZKYWREIEORYBJU-UHFFFAOYSA-N
SMILES CNC1=C(C2=NC=CN=C2C=C1)N
Canonical SMILES CNC1=C(C2=NC=CN=C2C=C1)N
PubChem Compound 4121983
Last Modified Apr 15 2024

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